molecular formula C10H16 B1248782 exo-Trimethylenenorbornane CAS No. 2825-82-3

exo-Trimethylenenorbornane

Cat. No.: B1248782
CAS No.: 2825-82-3
M. Wt: 136.23 g/mol
InChI Key: LPSXSORODABQKT-FIRGSJFUSA-N
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Description

Exo-Trimethylenenorbornane, also known as this compound, is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

Chemical Reactions and Stereochemistry

  • Research on this compound has also focused on its chemical properties and reactions. For example, studies have been conducted on the stereochemistry of oxymercuration-demercuration reactions related to this compound, providing insights into the hydration process and isomer formation (Brown & Hammar, 1978).

Adamantane Rearrangement Mechanisms

  • The compound has been a subject of study in adamantane rearrangement mechanisms. These studies have explored the behavior and transformation of this compound under different conditions, shedding light on its rearrangement behavior and isomerization processes (Farcasiu, Hagaman, Wenkert, & Schleyer, 1981).

Insecticidal Applications

  • Some studies have looked into the insecticidal properties of tricycloalkanecarboxylic esters derived from this compound. These studies have demonstrated a high level of activity in certain esters when applied to common pests, suggesting potential applications in pest control (Nakagawa, Takaishi, Inamoto, Shinichi, & Yamashita, 1987).

Applications in Organic Chemistry

  • The compound has been used to study various organic chemistry reactions, such as acid-catalyzed dimerization and deuterium exchange. These studies contribute to a better understanding of reaction mechanisms and stereochemistry in organic synthesis (Butler, Coxon, & Steel, 1983).

Safety and Hazards

The safety data sheet for a related compound, exo-Tetrahydrodicyclopentadiene, indicates that it is flammable and toxic if inhaled . It can cause skin irritation and may be fatal if swallowed and enters airways . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Exo-Trimethylenenorbornane and related compounds have potential for future research and applications. For instance, oxanorbornenes, which include this compound, have been identified as promising new single addition monomers for the metathesis polymerization . Another study discusses the potential of substituted polynorbornene membranes for targeted gas separations .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Exo-Trimethylenenorbornane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and function . Additionally, it has been found to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects highlight the compound’s potential as a modulator of cellular functions and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their conformation and activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound may undergo metabolic degradation, leading to the formation of metabolites with different biological activities . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity. These temporal effects are important considerations for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic profile of cells. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying metabolism and developing metabolic therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . For example, this compound may bind to lipid transport proteins, enabling its distribution within lipid-rich environments such as cell membranes. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular functions and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes

Properties

IUPAC Name

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9+,10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSXSORODABQKT-FIRGSJFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C3)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029244
Record name Octahydro-exo-4,7-methano-1H-indene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4,7-Methano-1H-indene, octahydro-, (3aR,4S,7R,7aS)-rel-
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CAS No.

2825-82-3
Record name exo-Tetrahydrodicyclopentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2825-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-exo-4,7-methano-1H-indene
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Record name 4,7-Methano-1H-indene, octahydro-, (3aR,4S,7R,7aS)-rel-
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Record name Octahydro-exo-4,7-methano-1H-indene
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Record name (3aα,4β,7β,7aα)-octahydro-4,7-methano-1H-indene
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Record name TRIMETHYLENENORBORNANE, EXO-
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Synthesis routes and methods I

Procedure details

To a solution of 1.86 g 4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane, 0.93 g of 4-di-methylamino-pyridine, 4.7 ml of triethylamine and 30 ml of CH2Cl2 at 0° C. was added a solution of 7.8 g of 6-diazo-5,6-dihydro-5-oxo-1-naphthalene sulfonyl chloride and 80 ml of methylene chloride over 0.5 hr. The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C. and then diluted with 100 ml of methylene chloride. The mixture was then filtered and the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water. The solution was then dried over sodium sulfate and the solvent removed at reduced pressure to give 3.5 g of product.
[Compound]
Name
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
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7.8 g
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0.93 g
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catalyst
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80 mL
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solvent
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Quantity
30 mL
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solvent
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

From maleic anhydride, 4,8-bis(hydroxymethyl)-tricyclo[5.2.1.02,6 ] decane, and glycidyl methacrylate 4,8-bis [(3'-methacroyl-2'-hydroxypropyl)maleato methyl] tricyclo [5.2.1.02,6 ] decane was prepared according to the procedure outlined in Example A. (a): ##STR16##
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Synthesis routes and methods III

Procedure details

4,8-Bis [(3'-methacroyl-2'-hydroxypropyl)-phthalatomethyl] tricyclo [5.2.1.02,6 ] decane was prepared from phthalic anhydride, 4,8-bis (hydroxymethyl)-tricyclo [5.2.1.0.2,6 ] decane, and glycidyl methacrylate according to the method described in Example A. (a): ##STR17## Refraction index (50° C.): 1.530
Quantity
0 (± 1) mol
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[Compound]
Name
4,8-bis (hydroxymethyl)-tricyclo
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

hydrogenating the endo dimer of cyclopentadiene containing a dispersed nickel hydrogenation catalyst to provide a crude endo-tetrahydrodicyclopentadiene derivative having a melting point of at least about 70° C,;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-Trimethylenenorbornane
Reactant of Route 2
exo-Trimethylenenorbornane
Reactant of Route 3
exo-Trimethylenenorbornane
Reactant of Route 4
exo-Trimethylenenorbornane
Reactant of Route 5
exo-Trimethylenenorbornane
Reactant of Route 6
exo-Trimethylenenorbornane

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